molecular formula C20H18N6O3 B2779524 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 476364-86-0

5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

カタログ番号: B2779524
CAS番号: 476364-86-0
分子量: 390.403
InChIキー: FADNSWIRSAZJLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine carboxamide family, characterized by a fused heterocyclic core with a carboxamide substituent. Its structure includes a 5-methyl group, a 7-(4-nitrophenyl) moiety, and an N-(4-methylphenyl) carboxamide side chain.

特性

IUPAC Name

5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-12-3-7-15(8-4-12)24-19(27)17-13(2)23-20-21-11-22-25(20)18(17)14-5-9-16(10-6-14)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNSWIRSAZJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

The synthesis of 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and nitriles. The reaction conditions may involve heating, use of catalysts, and specific solvents to facilitate the formation of the desired product.

化学反応の分析

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The methyl and nitrophenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Anticancer Activity

Triazolo[1,5-a]pyrimidines are known for their anticancer properties. Research indicates that derivatives of this compound can inhibit critical enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase. These enzymes are vital for the proliferation of cancer cells, making them attractive targets for anticancer drug development.

A study highlighted the synthesis of various triazolo[1,5-a]pyrimidine derivatives that exhibited significant cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazolo ring enhanced the compounds' potency against tumor cells .

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BHeLa (Cervical)3.8
Derivative CA549 (Lung)4.5

Antifungal Properties

The antifungal activity of triazolo[1,5-a]pyrimidines has been explored extensively. These compounds have shown efficacy against various fungal pathogens by inhibiting fungal cell wall synthesis and disrupting cellular integrity. For instance, a recent study demonstrated that derivatives of 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibited potent antifungal activity against Candida species .

The mechanism of action involves interference with ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of triazolo[1,5-a]pyrimidines suggest their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that these compounds can stabilize microtubules and prevent tau aggregation, which are critical factors in neurodegeneration .

In animal models of tauopathies, administration of triazolo[1,5-a]pyrimidine derivatives resulted in reduced tau pathology and improved cognitive function. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in neurological disorders.

StudyModel UsedResult
Study 1Tau transgenic miceReduced tau aggregation
Study 2Aβ plaque modelImproved memory performance

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the triazole and pyrimidine rings allows it to bind to enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions. The exact molecular targets and pathways depend on the specific application and biological context.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the phenyl rings and carboxamide groups. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Data Source
5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-NO₂Ph), N-(4-MePh) - - ~423.42 -
5j () 7-(3,4,5-OMePh), N-(4-NO₂Ph) 319.9–320.8 43 453.17 HRMS: 453.1677
5k () 7-(3,4,5-OMePh), N-(4-BrPh) 280.1–284.3 54 513.09 HRMS: 513.0870
V10 () 7-(4-OBz-3-OMePh), N-(4-MePh) - - 547.55 EA: C 59.35%
19a () Pyrazolo-triazolo core, 7-(4-NO₂Ph) >350 - - mp >350°C
34 () 7-NH-(4-SF₅Ph), 2-cyclopropylmethyl - 14 444.40 ESIMS: 444
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 5j) correlate with higher melting points (≥300°C) due to increased intermolecular interactions . Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j–5n) reduce yields (43–56%) compared to simpler aryl groups . Halogenated derivatives (e.g., 5k, Br substituent) show moderate yields (54%) and lower melting points, likely due to reduced crystallinity .

Key Research Findings and Trends

Substituent-Driven Property Modulation :

  • Nitro and trimethoxy groups enhance thermal stability and bioactivity but complicate synthesis .
  • Methyl and methoxy groups improve solubility and bioavailability .

Synthetic Challenges :

  • Multi-component reactions require precise optimization (e.g., catalyst selection, solvent polarity) to achieve >50% yields for complex derivatives .

Biological Performance :

  • Compounds with 4-nitrophenyl (e.g., target compound, 19a ) show promise in targeting parasitic enzymes () and cancer pathways .

生物活性

The compound 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16N6O2\text{C}_{17}\text{H}_{16}\text{N}_6\text{O}_2

This compound features a triazolo-pyrimidine core with various substituents that influence its biological properties.

  • Anticancer Activity : Triazolopyrimidine derivatives have been studied for their potential as anticancer agents. Research indicates that compounds in this class can disrupt microtubule dynamics, which is crucial for cell division. For instance, studies have shown that certain triazolopyrimidines stabilize microtubules and prevent their collapse, thereby inhibiting cancer cell proliferation .
  • Neuroprotective Effects : Some studies suggest that triazolopyrimidines may exhibit neuroprotective properties by modulating tau protein interactions with microtubules. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Antibacterial Activity : The 1,2,4-triazole moiety is known for its antibacterial properties. Compounds containing this structure have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus .

Biological Activity Data

A summary of biological activities associated with the compound is presented in the following table:

Activity Type Description Reference
AnticancerInhibits microtubule dynamics; potential to treat various cancers
NeuroprotectionModulates tau protein interactions; potential in Alzheimer's treatment
AntibacterialEffective against Staphylococcus aureus and other bacterial strains
CytotoxicityShows cytotoxic effects in cancer cell lines (e.g., MCF-7)

Case Studies

  • Anticancer Studies : In a study evaluating the anticancer potential of similar triazolopyrimidine derivatives, compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.39 to 3.16 μM. These findings suggest a promising avenue for developing new cancer therapies based on this scaffold .
  • Neurodegenerative Disease Models : In animal models of tauopathy, compounds demonstrated a reduction in axonal dystrophy and amyloid-beta plaque deposition, indicating their potential utility in treating neurodegenerative diseases .
  • Antibacterial Efficacy : A review highlighted the effectiveness of triazole-containing hybrids against resistant strains of bacteria, emphasizing their role in addressing antibiotic resistance issues .

Q & A

Q. Table 1: Comparison of Synthetic Protocols

MethodCatalyst/SolventYield (%)Reference
One-pot MCRTMDP in EtOH/H₂O78–85
MulticomponentTriethylamine in DMF65–72
Stepwise cyclizationPiperidine in toluene60–68

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400 MHz) to confirm substituent positions and regioselectivity. For example, the 4-nitrophenyl group shows distinct aromatic proton signals at δ 8.2–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., triazole-pyrimidine connectivity) .
  • HPLC-PDA : Monitors purity (>98%) and detects by-products using C18 columns with acetonitrile/water gradients .

Basic: How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) for biological testing. Hydroxyl or methoxy substituents on phenyl rings improve solubility .
  • Micellar Formulations : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in hydrophobic media .

Basic: What methods are effective for monitoring reaction progress?

Methodological Answer:

  • TLC : Silica gel plates (ethyl acetate/hexane 3:7) with UV detection at 254 nm .
  • In-situ FTIR : Tracks carbonyl (C=O) and nitro (NO₂) group transformations during cyclization .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in fused heterocycles. For example, HSQC correlates C-5 methyl protons (δ 2.1 ppm) with a carbon at δ 22.5 ppm .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and compare with experimental data .

Advanced: What experimental strategies elucidate interactions with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
  • Molecular Docking : AutoDock Vina models nitro group interactions with hydrophobic enzyme pockets (e.g., COX-2 active site) .

Advanced: How can computational modeling optimize regioselectivity in synthesis?

Methodological Answer:

  • Reaction Pathway Analysis : Quantum mechanical calculations (e.g., Gaussian) identify transition states favoring triazole-pyrimidine fusion over competing pathways .
  • Machine Learning : Train models on existing triazolopyrimidine datasets to predict regioselectivity under varying conditions (e.g., solvent polarity) .

Advanced: How are by-products identified and minimized?

Methodological Answer:

  • LC-MS/MS : Detects dimeric by-products (m/z 750–800) formed via incomplete cyclization. Adjusting stoichiometry (1:1.2 aldehyde:triazole) reduces dimerization .
  • Catalyst Screening : Replace TMDP with less basic catalysts (e.g., APTS) to suppress side reactions .

Advanced: What structural modifications enhance bioactivity?

Methodological Answer:

  • SAR Studies :
    • Nitro → Amino : Reduces cytotoxicity but improves solubility.
    • Methyl → Halogen : Increases kinase inhibition (e.g., Cl substitution at C-5 boosts IC₅₀ by 3-fold) .

Q. Table 2: Bioactivity of Analogues

Substituent (R)Target (IC₅₀, μM)Solubility (mg/mL)
4-NO₂EGFR: 0.450.12
4-NH₂EGFR: 1.21.8
4-ClCOX-2: 0.330.09

Advanced: How is regioselectivity controlled during triazole-pyrimidine fusion?

Methodological Answer:

  • Thermodynamic Control : Prolonged heating (120°C, 10 h) favors the 1,5-a regioisomer over 1,2,4-triazolo[1,5-c]pyrimidine due to lower activation energy .
  • Catalytic Templating : Metal-organic frameworks (MOFs) with Lewis acid sites direct cyclization toward the desired isomer .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。